DT-ME PHOSPHONAMIDITE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DT-ME PHOSPHONAMIDITE: is a chemical compound used primarily in the synthesis of oligonucleotidesThis compound is a key building block in the chemical synthesis of DNA and RNA sequences, allowing for the incorporation of methyl phosphonate linkages into oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive phosphonamidite group .
Industrial Production Methods: In industrial settings, the production of DT-ME PHOSPHONAMIDITE follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: DT-ME PHOSPHONAMIDITE undergoes several types of chemical reactions, including:
Oxidation: The phosphonamidite group can be oxidized to form a phosphonate linkage.
Substitution: The compound can participate in substitution reactions where the phosphonamidite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine in the presence of water or tert-butyl hydroperoxide.
Substitution: Reagents such as nucleophiles can be used to substitute the phosphonamidite group.
Major Products:
Oxidation: The major product is a phosphonate-linked oligonucleotide.
Substitution: The products vary depending on the nucleophile used but generally result in modified oligonucleotides.
Scientific Research Applications
DT-ME PHOSPHONAMIDITE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: The compound is employed in the creation of DNA and RNA sequences for genetic research and diagnostics.
Medicine: Modified oligonucleotides synthesized using this compound are used in therapeutic applications, including antisense oligonucleotides and small interfering RNA (siRNA) therapies.
Mechanism of Action
The mechanism of action of DT-ME PHOSPHONAMIDITE involves its incorporation into oligonucleotides during chemical synthesis. The phosphonamidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is subsequently oxidized to form a stable phosphonate linkage. The incorporation of methyl phosphonate linkages can alter the properties of the oligonucleotide, such as increasing its resistance to nuclease degradation .
Comparison with Similar Compounds
DA-ME PHOSPHONAMIDITE: 5’-Dimethoxytrityl-N-benzoyl-2’-deoxyadenosine,3’-[(methyl)-(N,N-diisopropyl)]-phosphonamidite.
AC-DC-ME PHOSPHONAMIDITE: 5’-Dimethoxytrityl-N4-acetyl-2’-deoxycytidine,3’-[(methyl)-(N,N-diisopropyl)]-phosphonamidite.
DG-ME PHOSPHONAMIDITE: 5’-Dimethoxytrityl-N-isobutyryl-2’-deoxyguanosine,3’-[(methyl)-(N,N-diisopropyl)]-phosphonamidite.
Uniqueness: DT-ME PHOSPHONAMIDITE is unique due to its specific use in the synthesis of thymidine-containing oligonucleotides. The presence of the methyl group in the phosphonamidite linkage provides increased stability and resistance to enzymatic degradation, making it particularly useful in therapeutic applications .
Properties
CAS No. |
114079-04-8 |
---|---|
Molecular Formula |
C38H48N3O7P |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.